

# "Fmoc-1-amino-1-cycloheptanecarboxylic acid" molecular weight and formula.

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## Compound of Interest

Compound Name: *Fmoc-1-amino-1-cycloheptanecarboxylic acid*

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## Technical Guide: Fmoc-1-amino-1-cycloheptanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fmoc-1-amino-1-cycloheptanecarboxylic acid** is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique cycloheptane moiety introduces conformational constraints into peptide backbones, a feature that can enhance biological activity and metabolic stability. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is key to its utility in the stepwise assembly of peptide chains. This guide provides an in-depth overview of its chemical properties, its application in peptide synthesis, and a generalized experimental workflow.

### Core Molecular Data

The fundamental molecular properties of **Fmoc-1-amino-1-cycloheptanecarboxylic acid** are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>23</sub> H <sub>25</sub> NO <sub>4</sub>	[1]
Molecular Weight	379.45 g/mol	[1]
Synonyms	Fmoc-Achc-OH	[1]
CAS Number	188751-56-6	[1]
Appearance	White powder	[1]
Purity	≥ 99% (HPLC)	[1]
Melting Point	188-199 °C	[1]

## Role in Peptide Synthesis

**Fmoc-1-amino-1-cycloheptanecarboxylic acid** is primarily utilized in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and development.[1][2] The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid.[2] This protection prevents unwanted reactions during the coupling of the subsequent amino acid in the growing peptide chain.[3]

The key advantage of the Fmoc protecting group is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), while being stable to the acidic conditions used to cleave the final peptide from the resin support.[2][4] This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[4] The incorporation of the cycloheptane ring can impart unique structural features to peptides, influencing their conformation and potentially enhancing their interaction with biological targets.[1]

## Experimental Protocol: Generalized Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as **Fmoc-1-amino-1-cycloheptanecarboxylic acid**, into a peptide chain using manual solid-phase synthesis.

#### Materials:

- Appropriate solid support resin (e.g., Wang resin, Rink amide resin)
- Fmoc-protected amino acids (including **Fmoc-1-amino-1-cycloheptanecarboxylic acid**)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HATU and DIPEA
- Washing solvents: DMF, DCM, Methanol
- Capping solution (optional): e.g., Acetic anhydride/Pyridine/DCM
- Cleavage cocktail: e.g., Trifluoroacetic acid (TFA) with scavengers
- Reaction vessel with a frit

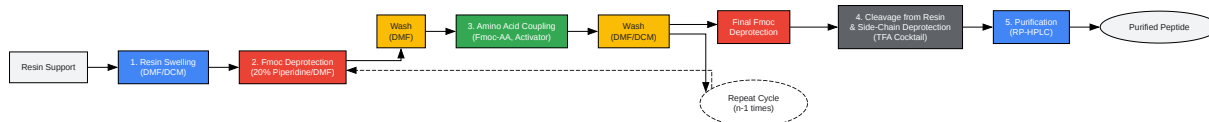
#### Procedure:

- Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for a period ranging from 30 minutes to 1 hour in the reaction vessel.<sup>[5]</sup>
- Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating it with the deprotection solution (20% piperidine in DMF).<sup>[6]</sup> This reaction is typically carried out for 15-30 minutes.<sup>[6]</sup> The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc adduct.
- Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (e.g., **Fmoc-1-amino-1-cycloheptanecarboxylic acid**) is activated in a separate vessel. This is achieved by dissolving the amino acid and coupling reagents (e.g., DIC/HOBt or HATU/DIPEA) in DMF.<sup>[5][6]</sup> The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.<sup>[6]</sup>

- **Washing:** After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- **Repeat Cycle:** Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
- **Final Deprotection:** After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
- **Cleavage and Deprotection of Side Chains:** The synthesized peptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, most commonly TFA with scavengers to prevent side reactions.[2]
- **Peptide Precipitation and Purification:** The cleaved peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

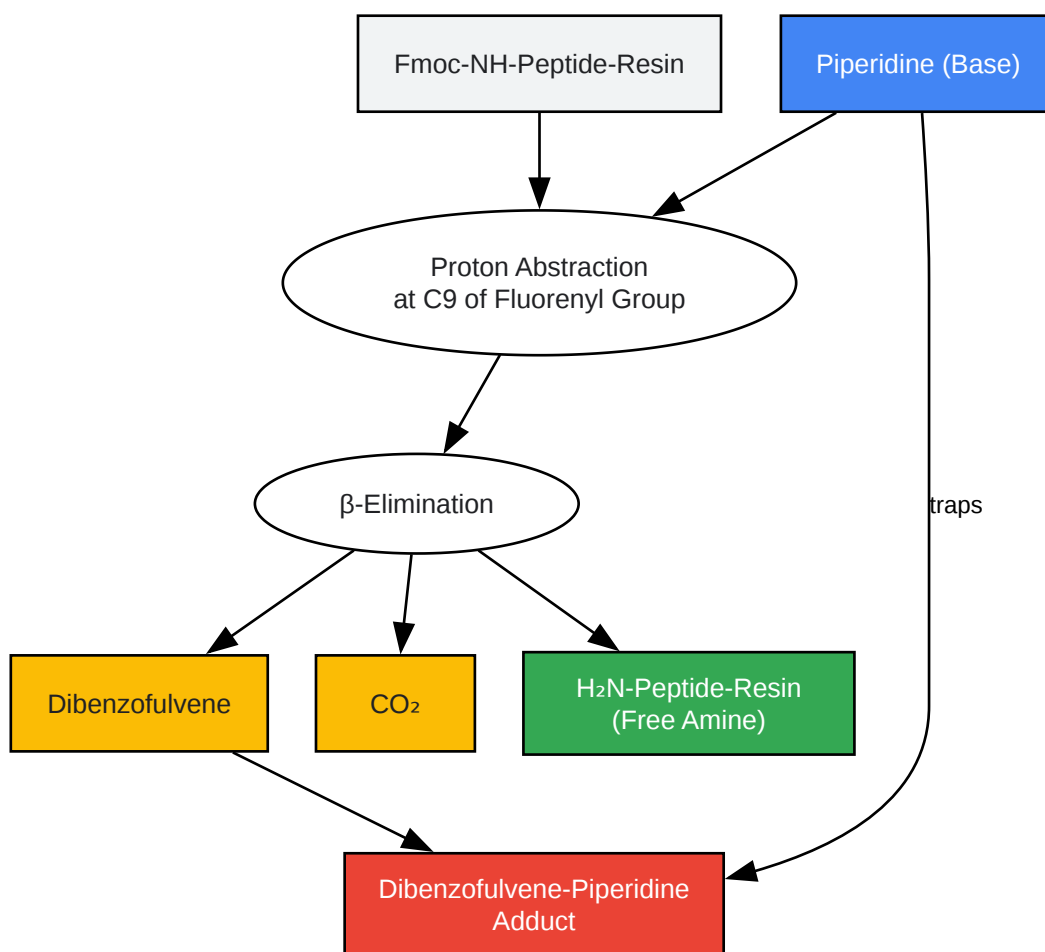
## Workflow and Pathway Visualizations

The following diagrams illustrate the key processes in which **Fmoc-1-amino-1-cycloheptanecarboxylic acid** is involved.



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Caption: General workflow for Fmoc solid-phase peptide synthesis.



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Caption: Mechanism of Fmoc group removal by piperidine.

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